4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by El-Dean et al. (2008) focused on synthesizing morpholinotetrahydrothieno[2,3-c]isoquinolines starting from compounds related to 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile. This research showcases the potential of using such compounds as precursors for synthesizing a wide range of heterocyclic compounds, which could have applications in drug development and material science (El-Dean, Radwan, & Zaki, 2008).
Chemical Behavior and Applications
- Research by Yamagata et al. (1993) explored the reactions of 4,5-dihydro-2-morpholino-(2-pyrrolidino and 2-piperidino)-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, leading to the synthesis of stable dihydrothiophenium-1-bis(ethoxycarbonyl)methylides. These findings indicate the versatility of morpholino-substituted compounds in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Photophysical Characterization
- Chin et al. (2010) conducted a study on the synthesis, X-ray structure analysis, and photophysical characterization of a compound closely related to this compound. The research provides insights into the photophysical properties of morpholine derivatives, which could be useful in developing materials for optoelectronic applications (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Mechanism of Action
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound .
The result of the compound’s action would be a change in cellular functions, which could potentially lead to therapeutic effects. Without specific information about the compound, it’s difficult to predict the exact molecular and cellular effects .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-9-12-10-19-7-6-17(12)15(18)14-13-4-2-1-3-11(13)5-8-20-14/h1-4,12,14H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMWNFOUVSSBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.